![molecular formula C11H19N5O2 B5683460 (3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol](/img/structure/B5683460.png)
(3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol is a chemical compound that has been synthesized for various scientific research applications. This compound has gained attention due to its potential for use in the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of (3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol is not fully understood. However, studies have suggested that the compound may act by modulating the activity of GABA receptors. GABA receptors are involved in the regulation of neuronal activity, and modulation of these receptors can have a significant impact on neurological function.
Biochemical and Physiological Effects:
Studies have shown that (3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol can have a variety of biochemical and physiological effects. For example, the compound has been shown to reduce blood pressure in animal models, suggesting its potential as an antihypertensive agent. Additionally, (3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol has been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol in lab experiments is its potential as a modulator of GABA receptors. This can be useful in studying the role of GABA receptors in neurological function. However, one limitation of using (3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments using the compound.
Orientations Futures
There are several future directions for research involving (3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol. One direction is to further investigate the compound's potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the compound's potential as an antihypertensive agent in humans. Additionally, further research is needed to fully understand the mechanism of action of (3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol and its potential as a modulator of GABA receptors.
Méthodes De Synthèse
The synthesis of (3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol involves the reaction of (R)-3-isopropyl-4-methyl-1-pyrrolidinol with 2H-tetrazol-2-ylacetic acid. The reaction is carried out under specific conditions, including the use of a catalyst and a solvent. The resulting product is purified to obtain (3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol.
Applications De Recherche Scientifique
(3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol has been used in various scientific research applications, including drug discovery and development. The compound has been studied for its potential to act as an antihypertensive agent, as well as its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, (3R*,4R*)-3-isopropyl-4-methyl-1-(2H-tetrazol-2-ylacetyl)-3-pyrrolidinol has been studied for its potential to act as a modulator of GABA receptors.
Propriétés
IUPAC Name |
1-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]-2-(tetrazol-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O2/c1-8(2)11(18)6-15(4-9(11)3)10(17)5-16-13-7-12-14-16/h7-9,18H,4-6H2,1-3H3/t9-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTNMWRMCOMAED-MWLCHTKSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C(C)C)O)C(=O)CN2N=CN=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C(C)C)O)C(=O)CN2N=CN=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]-2-(tetrazol-2-yl)ethanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.